Triazolopyridines are a structural fragment present in a number of drugs . They have been shown to have various pharmacological activities .
Application: These compounds are used in the development of various drugs due to their wide range of biological activities .
Methods of Application: The synthesis of these compounds often involves the use of chlorinated agents for hydrazones under very mild conditions .
Results or Outcomes: Triazolopyridines have been found to have herbicidal , antifungal, neuroprotective , and antibacterial activity . They also act as inhibitors of mitogen-activated protein (MAP) kinases or growth hormone secretagogues and antithrombotic agents .
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the triazolopyridine class. Its structure features a bromine atom at the 6th position and an amino group attached to the pyridine ring. The molecular formula of this compound is C8H8BrN5, and it has a molecular weight of approximately 241.09 g/mol. The compound is recognized for its potential applications in medicinal chemistry and biological research due to its unique structural properties that facilitate interactions with biological targets.
There is no current information available on the specific mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine. Related triazolopyridines have been investigated for their potential as anti-tubercular agents and kinase inhibitors, but the specific mechanism requires further research [, ].
These reactions allow for the synthesis of various derivatives, which can enhance its biological activity or tailor its properties for specific applications.
This compound exhibits notable biological activities. Research indicates that derivatives of triazolopyridines, including 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine, have shown potential as:
The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves several steps:
Various synthetic routes have been explored to optimize yields and reduce reaction times. For instance, certain methods utilize phosphine-catalyzed reactions to enhance efficiency .
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several applications in fields such as:
Interaction studies involving 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine focus on its binding affinity with biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding the therapeutic potential of this compound and guiding further drug development efforts.
Several compounds share structural similarities with 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Lacks the ethyl group; only contains bromine | Simpler structure without additional substituents |
| 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | Contains a carbonyl group instead of an ethyl group | Different functional group affecting reactivity |
| 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | A saturated version with additional hydrogen atoms | Reduced reactivity due to saturation |
The uniqueness of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine lies in its combination of both bromine and an ethyl group which enhances its chemical reactivity and biological profile compared to its analogs. This distinct combination makes it particularly valuable in research and development contexts where specific interactions are desired.
6-Bromo- [1] [2] [3]triazolo[4,3-a]pyridin-3-amine represents a heterocyclic compound with the molecular formula C₆H₅BrN₄ and a molecular weight of 213.03 grams per mole [2] [4]. The compound is characterized by its solid physical state at room temperature and appears as a crystalline powder [2]. The International Union of Pure and Applied Chemistry name for this compound is 6-bromo- [1] [2] [3]triazolo[4,3-a]pyridin-3-amine [2].
The compound exhibits limited solubility characteristics, with storage recommendations typically requiring protection from light and maintenance at temperatures between 2-8°C [2] [4]. The Chemical Abstracts Service registry number for this compound is 1378862-01-1 [2] [4]. The canonical Simplified Molecular Input Line Entry System representation is BrC=1C=CC2=NN=C(N)N2C1 [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₅BrN₄ | [2] [4] |
| Molecular Weight | 213.03 g/mol | [2] [4] |
| Chemical Abstracts Service Number | 1378862-01-1 | [2] [4] |
| Physical State | Solid | [2] |
| Storage Temperature | 4°C, protect from light | [2] |
| Purity (Commercial) | 95% | [2] [4] |
The International Chemical Identifier string for the compound is InChI=1S/C6H5BrN4/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H,(H2,8,10) [2] [4]. The corresponding International Chemical Identifier Key is DWJVWLDIPJSPKM-UHFFFAOYSA-N [4] [3].
The structural architecture of 6-bromo- [1] [2] [3]triazolo[4,3-a]pyridin-3-amine consists of a fused bicyclic system where a 1,2,4-triazole ring is connected to a pyridine ring through a shared nitrogen-carbon bond [5] [6]. The fusion pattern follows the [4,3-a] nomenclature, indicating that the triazole ring is attached to the pyridine ring between positions 4 and 3, with the nitrogen atom serving as the bridging element [5].
The triazolo-pyridine fused ring system demonstrates remarkable planarity, with crystallographic studies revealing that the dihedral angle between the pyridine and triazole rings typically ranges from 1.8° to 3.1° [5] [7]. This near-planar conformation contributes significantly to the compound's electronic properties and intermolecular interactions [5] [7]. The fused ring system exhibits aromatic character throughout both ring components, with delocalized electron density contributing to the overall stability of the molecular framework [5].
The bromine substituent at position 6 of the pyridine ring introduces significant steric and electronic effects on the overall molecular structure [8]. The carbon-bromine bond length in similar triazolopyridine systems has been observed to be approximately 1.90 Angstroms, consistent with typical aromatic carbon-bromine bond distances [8]. The presence of the bromine atom enhances the electrophilic character of the pyridine ring and influences the compound's reactivity profile [9].
The amino group at position 3 of the triazole ring serves as a critical functional group that can participate in hydrogen bonding interactions [5] [7]. Crystallographic analyses of related triazolopyridine-3-amine compounds have demonstrated that the amino group adopts a nearly planar configuration with respect to the triazole ring, facilitating optimal overlap with the aromatic system [5] [7].
X-ray crystallographic studies of 1,2,4-triazolo[4,3-a]pyridin-3-amine derivatives have provided detailed insights into the molecular geometry and packing arrangements of these compounds [5] [6]. The compound typically crystallizes in the monoclinic crystal system with space group P21/n, containing eight molecules per unit cell [5] [6]. The asymmetric unit generally contains two independent molecules that are linked through intermolecular hydrogen bonding interactions [5] [6].
Crystallographic analysis reveals that the triazolo-pyridine fused ring system maintains exceptional planarity, with root mean square deviations from planarity typically less than 0.01 Angstroms [5] [7]. The molecular geometry exhibits specific bond lengths and angles that are characteristic of the fused heterocyclic system [7]. The nitrogen-nitrogen bonds within the triazole ring typically range from 1.317 to 1.374 Angstroms, with the endocyclic nitrogen-nitrogen bond being shorter than the exocyclic nitrogen-nitrogen bond [10].
| Bond Type | Length (Angstroms) | Reference |
|---|---|---|
| N-N (endocyclic) | 1.317-1.321 | [10] |
| N-N (exocyclic) | 1.357-1.374 | [10] |
| C-N (pyridine) | 1.332-1.377 | [10] |
| C-N (triazole) | 1.350-1.377 | [10] |
The crystal packing of triazolopyridine-3-amine derivatives is predominantly governed by nitrogen-hydrogen···nitrogen hydrogen bonding interactions, which form dimeric structures with characteristic ring motifs [5] [7]. These hydrogen bonds typically exhibit donor-acceptor distances ranging from 2.8 to 3.1 Angstroms with bond angles approaching linearity [5] [7]. The dimeric units are further stabilized by weak van der Waals interactions and π-π stacking interactions between aromatic rings, with centroid-to-centroid distances of approximately 3.7 Angstroms [7].
The electronic structure of 6-bromo- [1] [2] [3]triazolo[4,3-a]pyridin-3-amine is characterized by extensive π-electron delocalization across the fused ring system [5] [6]. Density functional theory calculations using the B3LYP/6-311G(2d,2p) basis set have been employed to elucidate the electronic properties of triazolopyridine-3-amine derivatives [5]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insight into the compound's electronic behavior and reactivity patterns [5].
The compound exhibits characteristic absorption bands in the ultraviolet-visible spectrum, with electronic transitions typically observed in the 250-350 nanometer range [5] [11]. These transitions correspond to π→π* excitations within the aromatic system and nitrogen lone pair to π* transitions [5]. The presence of the bromine substituent introduces additional electronic perturbations that can shift these absorption maxima [11].
Vibrational spectroscopy provides additional insights into the bonding characteristics of the compound [5] [6]. Infrared spectroscopy reveals characteristic absorption bands associated with nitrogen-hydrogen stretching vibrations of the amino group typically observed around 3300-3500 wavenumbers [5]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1400-1600 wavenumber region [5]. The carbon-bromine stretching vibration is typically observed around 500-700 wavenumbers [5].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule [12] [13]. Proton nuclear magnetic resonance spectra of triazolopyridine derivatives typically exhibit characteristic chemical shifts for the aromatic protons in the 7-9 parts per million range [12] [13]. The amino group protons appear as a broad signal around 5-7 parts per million, which can exchange with deuterium oxide [12] [13].
Comparative analysis of 6-bromo- [1] [2] [3]triazolo[4,3-a]pyridin-3-amine with other triazolopyridine derivatives reveals both structural similarities and distinctive features [14] [15]. The parent compound [1] [2] [3]triazolo[4,3-a]pyridin-3-amine exhibits similar molecular geometry and crystal packing patterns, with the primary difference being the absence of the bromine substituent [5] [7]. This substitution difference results in altered electronic properties and modified intermolecular interactions [14].
Comparison with other brominated triazolopyridine isomers, such as 7-bromo- [1] [2] [3]triazolo[4,3-a]pyridin-3-amine, demonstrates the influence of substituent position on molecular properties . The 7-bromo isomer exhibits similar molecular weight and formula but displays different electronic distribution and potentially altered biological activity profiles . The positioning of the bromine atom affects the electron density distribution within the aromatic system and influences the compound's reactivity patterns .
Structural comparison with [1] [2] [3]triazolo[1,5-a]pyridine derivatives reveals the impact of different fusion patterns on molecular geometry [14]. The [1,5-a] fusion pattern results in different nitrogen positioning within the fused ring system, leading to altered hydrogen bonding patterns and crystal packing arrangements [14]. These isomeric differences can significantly impact the compounds' pharmacological properties and chemical reactivity [14].
| Compound | Molecular Weight | Fusion Pattern | Key Structural Features |
|---|---|---|---|
| 6-Bromo- [1] [2] [3]triazolo[4,3-a]pyridin-3-amine | 213.03 | [4,3-a] | Bromine at position 6, amino at position 3 |
| [1] [2] [3]Triazolo[4,3-a]pyridin-3-amine | 134.14 | [4,3-a] | No halogen substituent, amino at position 3 |
| 7-Bromo- [1] [2] [3]triazolo[4,3-a]pyridin-3-amine | 213.03 | [4,3-a] | Bromine at position 7, amino at position 3 |
The comparative analysis extends to other heterocyclic systems containing triazolopyridine cores, such as triazoloquinoline and triazoloisoquinoline derivatives [17]. These expanded ring systems exhibit enhanced π-electron delocalization and modified electronic properties compared to the simpler triazolopyridine framework [17]. The additional aromatic ring provides increased molecular complexity and potentially enhanced biological activity profiles [17].
Classical synthetic approaches to triazolopyridines have evolved over several decades, establishing foundational methodologies that continue to influence contemporary synthesis strategies. The most well-established routes involve condensation reactions between 2-hydrazinopyridine derivatives and various carbonyl-containing compounds [2] [4].
One of the most prevalent classical methods involves the direct condensation of 2-hydrazinopyridine with carboxylic acids or their derivatives. This approach typically requires elevated temperatures (80-150°C) and extended reaction times (6-12 hours) to achieve satisfactory yields [2] [4]. The reaction mechanism proceeds through initial acylation of the hydrazine nitrogen, followed by intramolecular cyclization to form the triazole ring. While yields can range from 65-85%, this method suffers from the requirement for harsh reaction conditions and prolonged reaction times.
Another significant classical approach involves the cyclization of pre-formed acylated 2-hydrazinopyridine derivatives. These intermediates can be prepared through reaction with acyl chlorides or anhydrides, followed by cyclization under acidic conditions [4]. The advantage of this two-step process lies in the ability to control the substitution pattern on the triazole ring, though it requires additional synthetic steps.
The modified Mitsunobu reaction represents a more sophisticated classical approach that has been successfully applied to triazolopyridine synthesis. This method utilizes triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran to promote cyclization of acylated hydrazinopyridines [4]. While this approach offers milder reaction conditions compared to thermal cyclization, yields can vary significantly (20-62%) depending on the substrate and reaction conditions.
Cycloaddition reactions involving pyridynes and organic azides constitute another classical synthetic strategy. These reactions proceed under relatively mild conditions and demonstrate good functional group tolerance [2]. The mechanism involves 1,3-dipolar cycloaddition followed by nitrogen extrusion, yielding the desired triazolopyridine framework with yields typically ranging from 60-80%.
Oxidative cyclization methodologies have emerged as powerful tools for triazolopyridine synthesis, offering improved efficiency and milder reaction conditions compared to classical approaches. These methods typically involve the oxidation of hydrazone intermediates to promote cyclization and formation of the triazole ring [5] [6].
N-Chlorosuccinimide has proven to be an exceptionally effective oxidizing agent for triazolopyridine synthesis. The reaction involves treatment of 2-pyridylhydrazones with NCS in dimethylformamide at low temperatures (0-25°C) [5] [7]. This method offers several advantages including excellent selectivity, high yields (85-95%), and mild reaction conditions.
The mechanism of NCS-mediated cyclization involves initial chlorination of the hydrazone followed by intramolecular cyclization. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the starting materials [5]. The process typically completes within 1-2 hours, representing a significant improvement over classical methods.
Detailed studies have demonstrated that NCS-mediated synthesis can be applied to prepare both unsubstituted and substituted triazolopyridines with high efficiency. The reaction tolerates various functional groups, including electron-withdrawing and electron-donating substituents on the pyridine ring [7]. This broad substrate scope makes NCS-mediated synthesis particularly valuable for library synthesis and structure-activity relationship studies.
One-pot synthetic strategies have gained considerable attention due to their operational simplicity and atom economy. These approaches typically involve the in situ generation of hydrazone intermediates followed by oxidative cyclization [8] [9].
A particularly effective one-pot method involves the reaction of 2-hydrazinopyridine with aromatic aldehydes in the presence of an oxidizing agent. The reaction proceeds through initial hydrazone formation, followed by oxidative cyclization to yield the triazolopyridine product [8]. This approach offers several advantages including reduced synthetic steps, minimal waste generation, and high atom economy.
Copper-catalyzed oxidative cyclization represents another significant advancement in one-pot synthesis. This method utilizes copper(II) bromide in combination with oxone as the oxidant system [6]. The reaction proceeds under mild conditions (room temperature to 80°C) and demonstrates good functional group tolerance. Yields typically range from 70-90%, with the reaction completing within 3-6 hours.
Electrochemical synthesis has emerged as a particularly attractive one-pot approach, offering reagent-free intramolecular dehydrogenative carbon-nitrogen cross-coupling [10]. This method eliminates the need for external oxidants and can be conducted under mild electrolytic conditions. The process is both atom- and step-economical, making it suitable for gram-scale synthesis.
Regioselective bromination of triazolopyridines, particularly at position 6, represents a critical synthetic challenge that has been addressed through various strategic approaches. The electronic properties of the triazolopyridine system influence the reactivity of different positions toward electrophilic aromatic substitution [12].
Position 6 of the pyridine ring in triazolopyridines exhibits moderate reactivity toward bromination due to the electron-withdrawing effect of the fused triazole ring. This electronic deactivation requires careful selection of brominating agents and reaction conditions to achieve selective substitution . Common brominating agents include N-bromosuccinimide, bromine in acetic acid, and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione.
The regioselectivity of bromination can be influenced by several factors including the choice of solvent, temperature, and the presence of directing groups. Studies have shown that bromination in N,N-dimethylformamide versus dichloromethane can lead to different regioselectivity patterns [12]. The solvent effect is attributed to its ability to stabilize different intermediate complexes and influence the relative rates of substitution at different positions.
Directed lithiation approaches offer an alternative strategy for regioselective functionalization. This method involves treatment of triazolopyridines with strong bases such as n-butyllithium, followed by quenching with bromine or N-bromosuccinimide [13]. While this approach requires cryogenic conditions and careful handling of organolithium reagents, it provides excellent regioselectivity and can be applied to introduce bromine at specific positions.
The development of environmentally sustainable synthetic methodologies has become increasingly important in triazolopyridine synthesis. Green chemistry approaches aim to minimize environmental impact while maintaining synthetic efficiency [14] [15].
Microwave-assisted synthesis represents one of the most successful green chemistry applications in triazolopyridine synthesis. This method offers several advantages including reduced reaction times (5-30 minutes), lower energy consumption, and the ability to conduct reactions under solvent-free conditions [16] [17]. The microwave heating provides rapid and uniform energy transfer, leading to enhanced reaction rates and improved yields (80-95%).
Solvent-free reactions have gained considerable attention as they eliminate the major source of waste in organic synthesis. These reactions typically involve grinding or heating the reactants in the absence of solvents [15]. While this approach requires optimization of reaction conditions, it offers significant environmental benefits and can lead to improved selectivity due to the absence of competing solvent effects.
Ionic liquid systems have emerged as promising green alternatives to conventional organic solvents. These systems offer unique properties including low vapor pressure, non-flammability, and excellent thermal stability [18] [19]. Ionic liquids can serve both as solvents and catalysts, providing enhanced reactivity and selectivity while facilitating product isolation and catalyst recycling.
Water-based synthesis represents the ultimate green chemistry approach, utilizing water as the reaction medium. While this approach faces challenges related to substrate solubility and reaction efficiency, successful examples have been reported for triazolopyridine synthesis [15]. The use of water as a solvent offers significant environmental and economic advantages, particularly for large-scale synthesis.
The transition from laboratory-scale synthesis to industrial production requires careful consideration of various factors including heat transfer, mixing efficiency, and economic viability [20] [21]. Process optimization involves balancing synthetic efficiency with practical considerations such as cost, safety, and environmental impact.
Temperature control becomes increasingly challenging at larger scales due to heat transfer limitations and thermal inertia of large reaction vessels. Exothermic reactions that are easily controlled at laboratory scale may become difficult to manage at industrial scale, requiring specialized reactor designs and cooling systems [20]. The development of continuous flow processes has emerged as a solution to these challenges, providing better temperature control and improved heat transfer.
Mixing efficiency is another critical factor that affects reaction outcomes at different scales. Laboratory-scale reactions typically employ magnetic stirring, which provides efficient mixing in small volumes. However, industrial-scale reactions require mechanical stirring systems that may not achieve the same level of mixing efficiency [21]. This can lead to mass transfer limitations and reduced reaction rates, requiring optimization of mixer design and operating conditions.
Catalyst loading and recovery become economically important at industrial scale. While laboratory-scale reactions may use 5-10 mol% catalyst loading, industrial processes typically require reduced catalyst loadings (1-2 mol%) to maintain economic viability [22]. The development of catalyst recycling systems and heterogeneous catalysts has become crucial for industrial implementation.
Solvent recovery and recycling represent major considerations for industrial-scale synthesis. The cost and environmental impact of solvents become significant factors at large scale, requiring the development of efficient separation and purification systems [22]. Continuous distillation and extraction systems are typically employed to recover and recycle solvents.
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Factors |
|---|---|---|---|---|
| Reaction temperature control | Precise control (±1°C) | Good control (±2°C) | Adequate control (±5°C) | Exothermic reactions |
| Mixing efficiency | Magnetic stirring | Mechanical stirring | Industrial mixers | Mass transfer limitations |
| Heat transfer | Efficient | Moderate | Challenging | Reactor design |
| Reaction time | Optimized | Similar to lab | May increase | Economic considerations |
| Catalyst loading | 5-10 mol% | 2-5 mol% | 1-2 mol% | Catalyst recovery |
| Solvent recovery | Not critical | Important | Critical | Environmental impact |
| Product isolation | Column chromatography | Crystallization | Crystallization/extraction | Purity requirements |
| Impurity control | Analytical monitoring | Process monitoring | Continuous monitoring | Regulatory compliance |
Process analytical technology has become essential for monitoring and controlling industrial-scale synthesis. Real-time monitoring of reaction parameters allows for immediate adjustments to maintain optimal conditions and product quality [21]. Advanced analytical techniques such as in-line spectroscopy and automated sampling systems provide continuous feedback on reaction progress and product formation.
The development of continuous flow processes has emerged as a promising approach for industrial-scale triazolopyridine synthesis. These systems offer several advantages including improved heat and mass transfer, better temperature control, and enhanced safety [23]. Continuous flow reactors can be designed to optimize residence time and reaction conditions, leading to improved yields and reduced waste generation.
Economic considerations play a crucial role in process optimization for industrial synthesis. The cost of raw materials, energy consumption, and waste disposal must be balanced against product value and market demands [21]. Life cycle assessment and techno-economic analysis have become important tools for evaluating the viability of different synthetic approaches.
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